
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone
structure

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-Chloro-1-(2-hydroxy-5-

methylphenyl)ethanone

CAS No.: 22307-94-4

Cat. No.: B1308312

Get Quote

An In-depth Technical Guide to 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone: Synthesis,

Reactivity, and Applications

Abstract
This technical guide provides a comprehensive scientific overview of 2-Chloro-1-(2-hydroxy-5-
methylphenyl)ethanone, a versatile bifunctional synthetic intermediate. As an α-chloro

aromatic ketone, this compound possesses two key reactive centers—the electrophilic carbonyl

carbon and the carbon bearing the chloro substituent—making it a valuable precursor for a

diverse range of heterocyclic compounds. This document, intended for researchers, chemists,

and drug development professionals, details the principal synthesis methodologies, analyzes

its characteristic physicochemical and spectroscopic properties, and explores its chemical

reactivity. Emphasis is placed on its application in the synthesis of high-value pharmacophores,

such as chalcones, imidazoles, and other heterocyclic systems. The guide includes detailed,

field-tested experimental protocols, safety and handling guidelines, and a discussion of its

relevance in the broader context of medicinal chemistry and materials science.
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Introduction: Strategic Importance in Synthesis
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone belongs to the class of hydroxyaryl

ketones, which are crucial intermediates in the synthesis of pharmaceuticals and other fine

chemicals.[1] The structure is distinguished by three key features that dictate its chemical

behavior and utility:

The α-Chloro Ketone Moiety: This functional group is a powerful synthetic handle. The

chlorine atom is a good leaving group, rendering the adjacent carbon susceptible to

nucleophilic substitution. The carbonyl group activates the α-carbon, facilitating these

reactions.

The Phenolic Hydroxyl Group: The ortho-hydroxyl group can participate in intramolecular

hydrogen bonding, influencing the molecule's conformation and reactivity. It can also be

alkylated or acylated to introduce further diversity and is a key participant in cyclization

reactions to form oxygen-containing heterocycles like flavones.

The Substituted Aromatic Ring: The methyl group at the para-position relative to the hydroxyl

group influences the electronic properties of the ring and provides a point of steric

differentiation.

The confluence of these features makes 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone
an ideal starting material for multicomponent reactions and the construction of complex

molecular architectures, particularly those of biological interest.[2] Its derivatives, such as

chalcones and imidazoles, are known to exhibit a wide spectrum of pharmacological activities,

including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Physicochemical and Spectroscopic Profile
While specific experimental data for the title compound is not broadly published, its properties

can be reliably predicted based on its constituent functional groups and data from its immediate

precursor, 2'-Hydroxy-5'-methylacetophenone.

Table 1: Physicochemical Properties
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Property Value / Expected Value Source / Basis

Molecular Formula C₉H₉ClO₂ (Calculated)

Molecular Weight 184.62 g/mol (Calculated)

Appearance
Expected to be a yellow or off-

white crystalline solid
Analogy to precursors[5]

Melting Point (°C)
Higher than the precursor's

m.p. of 45-48°C
Precursor Data[5]

Solubility

Insoluble in water; Soluble in

common organic solvents

(Ethanol, Acetone,

Dichloromethane)

General chemical principles

Precursor (CAS)
1450-72-2 (2'-Hydroxy-5'-

methylacetophenone)
[6]

Spectroscopic Characterization (Expected)
¹H NMR: The spectrum is expected to show a singlet for the methyl group (~2.3 ppm), a

singlet for the chloromethyl protons (-CH₂Cl) (~4.5-4.8 ppm), distinct aromatic protons in the

6.8-7.8 ppm region, and a downfield singlet for the phenolic hydroxyl group (>10 ppm) due to

intramolecular hydrogen bonding.

¹³C NMR: Characteristic signals would include the methyl carbon (~20 ppm), the

chloromethyl carbon (~45 ppm), aromatic carbons (115-160 ppm), and the carbonyl carbon

(~200-205 ppm).

Infrared (IR) Spectroscopy: Key absorption bands would be a broad peak for the O-H stretch

(2500-3200 cm⁻¹) due to hydrogen bonding, a sharp, strong peak for the C=O stretch (~1650

cm⁻¹), and C-Cl stretching in the fingerprint region (600-800 cm⁻¹). The IR spectrum for the

precursor, 2'-Hydroxy-5'-methylacetophenone, is well-documented by NIST.[6]

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the presence of one chlorine atom, with molecular ion peaks (M⁺) at m/z 184 and 186 in

an approximate 3:1 ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7477191.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7477191.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1450722&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1450722&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308312?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Manufacturing
The synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is typically achieved in a

two-step process starting from p-cresol. The first step involves the synthesis of the precursor

ketone, followed by α-chlorination.

Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone
via Fries Rearrangement
The Fries rearrangement is a classic and industrially important reaction for synthesizing

hydroxyaryl ketones from phenolic esters.[1][7] It involves the Lewis acid-catalyzed

rearrangement of an acyl group from the phenolic oxygen to the aromatic ring.[8][9] Low

reaction temperatures favor the para-product, while higher temperatures favor the ortho-

product, which is stabilized by the formation of a bidentate complex with the Lewis acid.[7]

Precursor

Precursor_ref

Click to download full resolution via product page

Caption: Synthesis workflow for the target compound.

Protocol 1: Fries Rearrangement of p-Cresyl Acetate

Causality: This protocol utilizes anhydrous aluminum chloride as a Lewis acid to promote the

acyl group migration. The high temperature (140-150°C) is crucial for favoring the formation

of the desired ortho-isomer. The reaction is quenched with acid and ice to hydrolyze the

aluminum complexes and precipitate the product.[5]

Reactant Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and a

calcium chloride guard tube, add p-cresyl acetate (10 g, 0.067 mol) and anhydrous

aluminum chloride (10.7 g, 0.08 mol).
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Reaction: Heat the reaction mixture in an oil bath to 140-150°C. Maintain this temperature for

5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl

acetate/hexane mobile phase.

Work-up: After completion, cool the flask to room temperature. Carefully and slowly pour the

reaction mixture onto crushed ice containing concentrated HCl. This step is highly

exothermic.

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL). Combine the organic

layers.

Purification: Wash the combined organic phase with brine solution (2 x 15 mL) and dry over

anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude

product.

Recrystallization: Purify the crude solid by recrystallization from aqueous ethanol to afford

pure 2'-hydroxy-5'-methylacetophenone.[5] A typical yield is around 92%.[5]

Step 2: α-Chlorination of 2'-Hydroxy-5'-
methylacetophenone
The introduction of the chlorine atom at the α-position is a standard transformation. Reagents

like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are commonly used.

Protocol 2: α-Chlorination

Causality: Sulfuryl chloride is an effective electrophilic chlorinating agent for the α-position of

ketones. The reaction proceeds via an enol or enolate intermediate. An inert solvent is used

to control the reaction rate and temperature.

Setup: Dissolve 2'-hydroxy-5'-methylacetophenone (1 eq.) in a suitable inert solvent (e.g.,

dichloromethane or chloroform) in a flask equipped with a dropping funnel and a nitrogen

inlet.

Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add sulfuryl chloride

(1.0-1.1 eq.) dropwise, ensuring the temperature does not rise significantly.
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Reaction: Stir the mixture at room temperature for several hours until TLC indicates the

complete consumption of the starting material.

Quenching & Work-up: Carefully quench the reaction by adding water or a saturated sodium

bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous

sodium sulfate.

Isolation: Remove the solvent under reduced pressure. The crude 2-Chloro-1-(2-hydroxy-5-
methylphenyl)ethanone can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications
The synthetic value of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone stems from its

ability to act as a scaffold for building more complex molecules, especially heterocycles.

2-Chloro-1-(2-hydroxy-
5-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Major synthetic pathways from the title compound.

A. Synthesis of Imidazole Derivatives
α-Halo ketones are classic precursors for the Hantzsch thiazole synthesis and related

preparations of imidazoles. The reaction with an amidine or a mixture of an aldehyde, primary

amine, and ammonia source can yield highly substituted imidazoles, which are privileged

structures in medicinal chemistry.[4][10][11]

Protocol 3: One-Pot Synthesis of a Trisubstituted Imidazole

Causality: This multicomponent reaction efficiently builds the imidazole ring. The α-chloro

ketone provides two carbons of the ring, while the aldehyde and amine form an in-situ imine,

and ammonium acetate serves as the nitrogen source for the final ring closure.[10]
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Mixing: In a round-bottom flask, create a mixture of 2-Chloro-1-(2-hydroxy-5-
methylphenyl)ethanone (1 eq.), a desired aromatic aldehyde (1 eq.), a primary amine (1

eq.), and ammonium acetate (excess).

Reaction: Heat the mixture, often under solvent-free conditions or in a solvent like acetic

acid, until the reaction is complete as monitored by TLC.

Isolation: Cool the reaction mixture and pour it into water. The precipitated solid is collected

by filtration.

Purification: The crude product is washed with water and can be purified by recrystallization

from a suitable solvent like ethanol.

B. Synthesis of Chalcone Derivatives
While chalcones are typically formed from acetophenones without the α-chloro group, the

carbonyl functionality of the title compound can still undergo Claisen-Schmidt condensation

with aromatic aldehydes.[3][12] The reaction conditions would need to be carefully controlled to

favor condensation over nucleophilic substitution at the α-carbon. A milder base and lower

temperatures would be preferable.

Protocol 4: Base-Catalyzed Chalcone Synthesis

Causality: This is a base-catalyzed aldol condensation. The base (e.g., KOH) deprotonates

the carbon alpha to the carbonyl, forming an enolate. This enolate then attacks the aldehyde

carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of

chalcones.[3]

Reactant Dissolution: In a flask, dissolve 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone
(1.0 eq.) and a desired aromatic aldehyde (1.0 eq.) in ethanol.

Base Addition: Cool the mixture and slowly add an aqueous solution of potassium hydroxide

(KOH) dropwise with vigorous stirring.

Reaction: Stir the reaction at room temperature for 4-24 hours. The formation of a precipitate

often indicates product formation.
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Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with 10% HCl.

Isolation and Purification: Collect the crude product by filtration, wash with water, and purify

by recrystallization from ethanol.[3]

Safety, Handling, and Toxicology
Chemicals in the α-chloro acetophenone class require careful handling due to their irritant and

lachrymatory properties. While a specific safety data sheet for the title compound is not

available, data from its precursor and related compounds provide essential guidance.

Hazards: The precursor, 2'-Hydroxy-5'-methylacetophenone, is classified as harmful if

swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13]

[14] α-Chloro ketones are generally more hazardous and are potent lachrymators.

Personal Protective Equipment (PPE): Always handle this compound inside a certified

chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety

goggles, and a lab coat.[15]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[13][16]

Ensure all equipment is properly grounded to prevent static discharge.[16]

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][17]

Keep away from incompatible materials such as strong bases, oxidizing agents, and acid

chlorides.[13]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[14]

Conclusion
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is a strategically important synthetic

building block. Its facile synthesis from readily available starting materials, combined with its

predictable and versatile reactivity, makes it an attractive intermediate for organic and

medicinal chemists. The ability to leverage its dual reactive sites for the construction of diverse

and complex heterocyclic scaffolds, such as imidazoles and chalcones, underscores its value

in drug discovery programs and the broader chemical sciences. This guide provides the
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foundational knowledge and practical protocols necessary for researchers to effectively utilize

this compound in their synthetic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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